4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound with a complex structure that includes a quinoline core, a trifluoromethyl group, and a thiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final coupling of the thiazole moiety with the quinoline core can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using robust and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide may be studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the hydroxyl group might form hydrogen bonds with the target.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the trifluoromethyl and thiazole groups, which may result in different biological activities.
N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide: Lacks the hydroxyl group, potentially affecting its reactivity and binding properties.
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide: Lacks the trifluoromethyl group, which could influence its hydrophobic interactions and overall activity.
Uniqueness
The presence of both the trifluoromethyl group and the thiazole moiety in 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide makes it unique compared to other similar compounds. These groups can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-7-6-24-14(20-7)21-13(23)9-5-19-11-8(12(9)22)3-2-4-10(11)15(16,17)18/h2-6H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOVKMOBXQPFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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